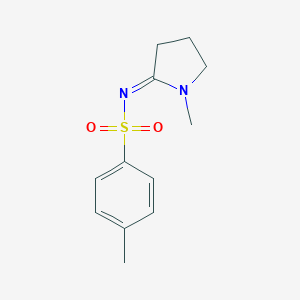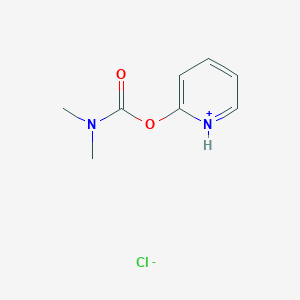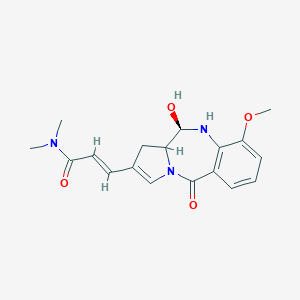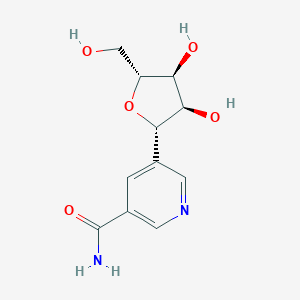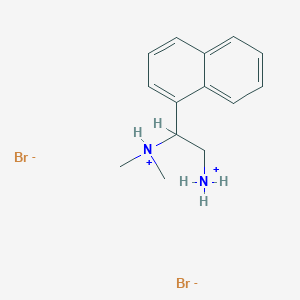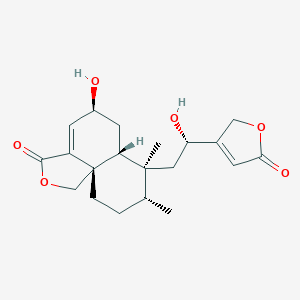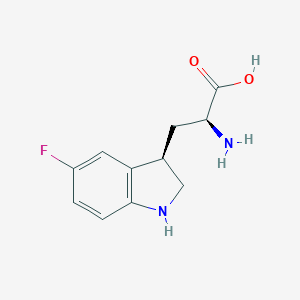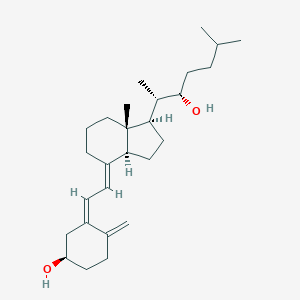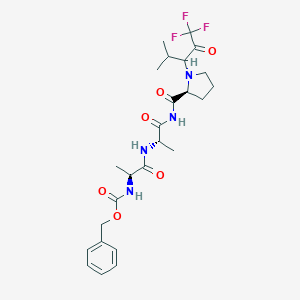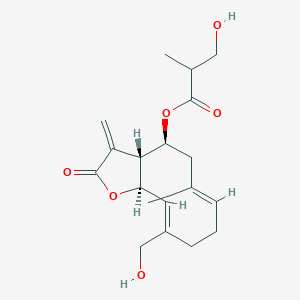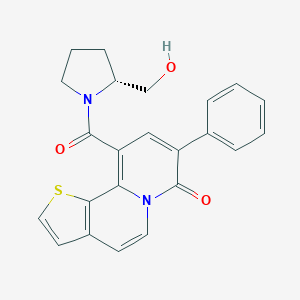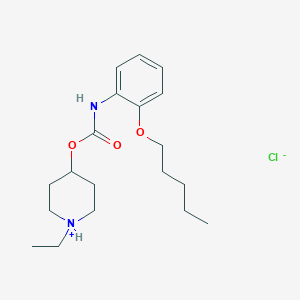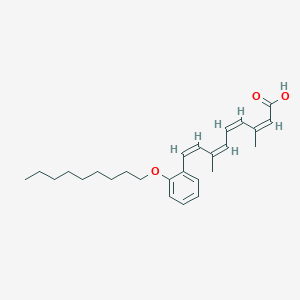
Cinerubin X
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinerubin X is a natural product isolated from the fermentation broth of Streptomyces sp. It belongs to the anthracycline family of compounds and is known for its potent anti-tumor activity. Cinerubin X has been the subject of extensive research due to its potential as a chemotherapeutic agent.
Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research
Cinerubin B, a compound closely related to Cinerubin X, has shown promising results in inhibiting the proliferation of cancer cells. Research conducted on actinobacterial strains from the Antarctic region, specifically the Streptomyces genus, has revealed the potential of these strains in producing antitumor compounds. In particular, strains such as Streptomyces sp. CMAA 1527 and Streptomyces sp. CMAA 1653 were identified for their significant antiproliferative activity against various human cancer cell lines, including breast, glioblastoma, lung/non-small, and kidney cancer cells. The investigation of these actinobacterial strains, especially in extreme environments like Antarctica, contributes to the discovery and development of novel antitumor agents. This research suggests that the rhizosphere of Deschampsia antarctica, a grass native to Antarctica, is a valuable source of bioactive actinobacteria, capable of producing compounds like Cinerubin B with potential applications in cancer treatment
.
Bioassay-Guided Fractionation and Structural Identification
The process of identifying and analyzing the compounds produced by these actinobacterial strains involves bioassay-guided fractionation and structural identification techniques. The crude extracts obtained from the mentioned Streptomyces strains underwent analysis using LC–MS, which revealed different chemical profiles. The most bioactive fractions were identified and subjected to further structural identification experiments. This approach is crucial for pinpointing the specific compounds responsible for the observed antitumor activity, leading to a deeper understanding of their potential therapeutic applications.
Implications for Future Research
The findings from these studies highlight the immense potential of microbial secondary metabolites, especially from unique environments like Antarctica, in the development of new cancer treatments. As research continues, compounds like Cinerubin X and its derivatives could play a significant role in advancing cancer therapeutics, offering new avenues for treating various forms of the disease. This research underscores the importance of exploring diverse ecological niches for novel bioactive compounds with therapeutic potential.
Propriétés
Numéro CAS |
104700-84-7 |
|---|---|
Nom du produit |
Cinerubin X |
Formule moléculaire |
C25H37Li3N7O17P3S1 |
Poids moléculaire |
784.8 g/mol |
Nom IUPAC |
methyl 2-ethyl-2,5,7,10-tetrahydroxy-4-[5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C40H48O16/c1-6-40(49)15-26(30-19(34(40)39(48)50-5)13-20-31(36(30)46)37(47)33-23(43)8-7-22(42)32(33)35(20)45)55-27-12-10-25(17(3)52-27)54-29-14-24(44)38(18(4)53-29)56-28-11-9-21(41)16(2)51-28/h7-8,13,16-18,24-29,34,38,42-44,46,49H,6,9-12,14-15H2,1-5H3 |
Clé InChI |
MOJNCDRIHYDVBS-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O |
SMILES canonique |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O |
Synonymes |
cinerubin X |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



